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Compound of Interest

Compound Name: (Z,Z)-4,7-Decadienol

Cat. No.: B597570 Get Quote

An In-depth Technical Guide to (Z,Z)-4,7-
Decadienol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(Z,Z)-4,7-Decadienol is an unsaturated fatty alcohol that has garnered interest within the

scientific community, particularly in the fields of chemical ecology and natural product

synthesis. As a volatile organic compound, it is a known component of certain plant species,

contributing to their characteristic aroma. This technical guide provides a comprehensive

overview of the physical and chemical characteristics of (Z,Z)-4,7-Decadienol, along with

detailed experimental protocols relevant to its synthesis, purification, and analysis.

Physical and Chemical Characteristics
A summary of the known physical and chemical properties of (Z,Z)-4,7-Decadienol is
presented below. It is important to note that while some experimental data is available for

related compounds, many of the specific properties for (Z,Z)-4,7-Decadienol are predicted

values.
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Property Value Source

Molecular Formula C₁₀H₁₈O PubChem

Molecular Weight 154.25 g/mol PubChem

CAS Number 104188-11-6 FlavScents[1]

Appearance Not specified

Boiling Point Not available (experimental)

Density Not available (experimental)

Water Solubility
319.1 mg/L @ 25 °C

(estimated)
FlavScents[1]

logP (Octanol-Water Partition

Coefficient)
2.6 (estimated) PubChem

Assay Purity 95.00 to 100.00% The Good Scents Company[2]

Experimental Protocols
Synthesis of (Z,Z)-4,7-Decadien-1-ol
The stereoselective synthesis of (Z,Z)-4,7-decadien-1-ol can be challenging due to the need to

control the geometry of both double bonds. A common strategy involves the use of acetylenic

precursors followed by stereoselective reduction. The following is a generalized workflow

based on established synthetic methodologies for similar compounds.
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Synthetic Workflow for (Z,Z)-4,7-Decadien-1-ol

Starting Materials
(e.g., 1-pentyne and 5-chloro-1-pentyne)

Alkylation/Coupling
(Formation of deca-4,7-diyne-1-ol precursor)

Stereoselective Reduction
(e.g., Lindlar catalyst or P-2 Nickel)

Purification
(Chromatography)

(Z,Z)-4,7-Decadien-1-ol
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Caption: A generalized synthetic workflow for (Z,Z)-4,7-Decadien-1-ol.

Methodology:

Synthesis of the Diyne Precursor: A suitable starting point is the coupling of two five-carbon

fragments. For instance, the lithium salt of 1-pentyne can be reacted with a protected 5-halo-

1-pentyne (e.g., 5-chloro-1-pentyne with a tetrahydropyranyl ether protecting group on the

hydroxyl function) to form the C10 carbon skeleton with triple bonds at the 4 and 7 positions.

Subsequent deprotection would yield deca-4,7-diyn-1-ol.

Stereoselective Reduction: The key step to achieving the (Z,Z) configuration is the

stereoselective reduction of the triple bonds. This is typically accomplished through catalytic
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hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium

carbonate, poisoned with lead) or P-2 nickel catalyst (prepared from nickel(II) acetate and

sodium borohydride). The reaction is carried out under a hydrogen atmosphere in a suitable

solvent like ethanol or hexane. Careful monitoring of the reaction progress by Gas

Chromatography (GC) or Thin-Layer Chromatography (TLC) is crucial to prevent over-

reduction to the alkane.

Purification of (Z,Z)-4,7-Decadienol
Due to its volatility, purification of (Z,Z)-4,7-Decadienol requires careful consideration of the

chosen method to avoid sample loss.

1. Column Chromatography:

Stationary Phase: Silica gel is a common choice for the purification of moderately polar

compounds like alcohols.

Mobile Phase: A solvent system of increasing polarity, such as a gradient of hexane and

ethyl acetate, is typically employed. The separation is monitored by TLC.

Fraction Collection and Analysis: Fractions are collected and analyzed by GC-MS to identify

those containing the pure product.

Solvent Removal: The solvent from the purified fractions should be removed under reduced

pressure at a low temperature to minimize evaporation of the product.

2. Gas Chromatography (Preparative):

For higher purity, preparative gas chromatography can be utilized. This method separates

compounds based on their volatility and interaction with the stationary phase of the GC column.

The desired fraction is then condensed and collected.

Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the analysis of volatile compounds like (Z,Z)-4,7-
Decadienol.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is

suitable for separating the isomers.

Injector and Oven Program: The injector temperature should be optimized to ensure

complete volatilization without thermal degradation. A temperature-programmed oven is used

to achieve good separation of the components in a mixture.

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass

spectrum will show characteristic fragmentation patterns that can be used for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation and confirmation of the

stereochemistry of the double bonds.

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of

each proton. The coupling constants (J-values) between the vinylic protons are critical for

determining the cis (Z) or trans (E) configuration of the double bonds. For a Z-configuration,

the J-value is typically in the range of 6-12 Hz.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons

of the double bonds, typically in the range of 120-140 ppm.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the hydroxyl group.

C=C Stretch: A medium to weak absorption around 1650 cm⁻¹ indicates the presence of

carbon-carbon double bonds.

=C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of vinylic C-H bonds.

C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ corresponds to the C-O

single bond.
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Signaling Pathways and Biological Role
Currently, there is limited specific information available in the scientific literature regarding a

defined signaling pathway directly involving (Z,Z)-4,7-Decadienol. However, as a volatile

organic compound found in plants, it likely plays a role in plant-insect or plant-plant

interactions. Many long-chain unsaturated alcohols and their derivatives function as insect

pheromones, mediating communication for mating, aggregation, or alarm.

The biosynthesis of such compounds in plants typically originates from fatty acid metabolism.

Through a series of desaturation and chain-shortening or elongation steps, followed by

reduction of the carboxylic acid group, a variety of unsaturated alcohols can be produced.

The perception of such volatile signals in insects involves olfactory receptors located on the

antennae. Binding of the ligand to the receptor initiates a signal transduction cascade, often

involving ion channels, which ultimately leads to a behavioral response in the insect.
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Generalized Pheromone Perception Pathway in Insects

(Z,Z)-4,7-Decadienol
(Pheromone)

Olfactory Receptor
(in antenna)

Ion Channel Opening

Action Potential Generation

Central Nervous System
Processing

Behavioral Response
(e.g., Mating, Aggregation)

Click to download full resolution via product page

Caption: A generalized schematic of an insect olfactory signaling pathway.

Conclusion
(Z,Z)-4,7-Decadienol is a fascinating molecule with potential applications in various fields of

chemical and biological research. While a complete experimental dataset for its physical and
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chemical properties is still emerging, established synthetic and analytical methodologies for

similar compounds provide a solid framework for its study. Further research into its natural

occurrence, biosynthetic pathways, and specific biological roles, particularly in chemical

communication, will undoubtedly unveil more of its scientific significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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